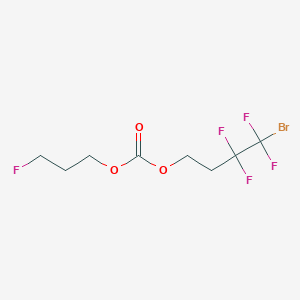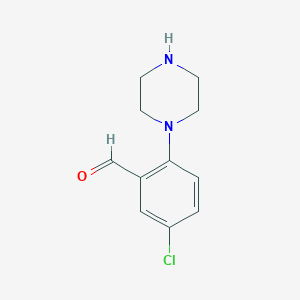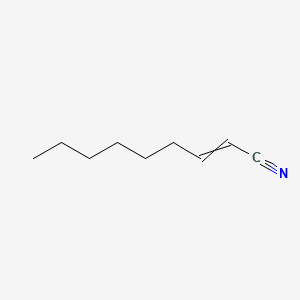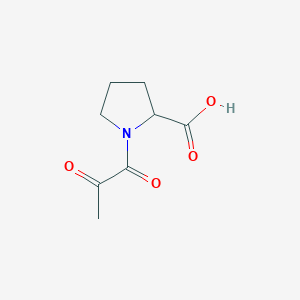![molecular formula C13H21NO B12090405 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is used in various fields due to its unique properties, including its chirality and hydroxyl functionality.
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol: is a secondary amine with a chiral center. Its structure consists of a tertiary carbon atom bonded to an amino group, a methyl group, and a 3,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Reaction Conditions: The reduction typically occurs in an inert solvent (e.g., ether or THF) at low temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Its chirality makes it relevant in studies related to enzyme-substrate interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Industry: Limited industrial applications, but its chirality may be relevant in fine chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with receptors or enzymes due to its chiral center.
- Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s uniqueness lies in its combination of chirality, hydroxyl functionality, and aromatic substituents.
Remember that this compound’s applications and research are ongoing, and further studies may reveal additional insights
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
InChI Key |
IXDIZUBDRWNLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)

![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)





![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)




